molecular formula C22H18FN3O3S B2909516 N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-83-8

N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2909516
CAS No.: 942009-83-8
M. Wt: 423.46
InChI Key: PZTYVTYYHZLWNZ-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a benzothiazole-pyridine hybrid compound characterized by a 2-fluorobenzyl substituent and a 6-ethoxybenzo[d]thiazole moiety.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-2-29-16-8-9-18-19(11-16)30-22(24-18)25-21(28)15-7-10-20(27)26(13-15)12-14-5-3-4-6-17(14)23/h3-11,13H,2,12H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTYVTYYHZLWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS Number: 941953-08-8) is a synthetic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC22H18FN3O3S
Molecular Weight423.5 g/mol
CAS Number941953-08-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the dihydropyridine core followed by functionalization with the benzo[d]thiazole and fluorobenzyl moieties.

Anticancer Activity

Several studies have reported the anticancer potential of compounds similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving both intrinsic and extrinsic signaling pathways. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma).
  • Results : Compounds demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound has also exhibited notable antimicrobial properties against various bacterial strains. In vitro studies indicated that:

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Values were determined to be around 50 µg/mL for effective inhibition of bacterial growth, suggesting strong antibacterial activity.

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown potential in scavenging ROS, thereby protecting cells from oxidative stress .

Case Study 1: Anticancer Efficacy

In a recent study, N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine was tested against a panel of cancer cell lines. The results demonstrated significant cytotoxic effects correlated with increased apoptosis markers, such as caspase activation and PARP cleavage.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study revealed that the compound inhibited bacterial growth effectively at sub-toxic concentrations, indicating its potential for therapeutic use in treating infections caused by resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

1-(2-Chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 941930-77-4)
  • Structure : Features a 2-chlorobenzyl group instead of 2-fluorobenzyl.
  • Molecular Formula : C22H18ClN3O3S (MW 439.9 g/mol).
  • Key Differences : The chlorine atom introduces greater electronegativity and steric bulk compared to fluorine. Chlorine’s larger atomic size may reduce metabolic stability but enhance hydrophobic interactions in target binding .
1-(2-Chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 899741-19-6)
  • Structure : Contains a 2-chloro-6-fluorobenzyl group and a 6-nitrobenzo[d]thiazole.
  • Molecular Formula : C20H12ClFN4O4S (MW 458.9 g/mol).
  • Key Differences: The nitro group (-NO2) on the benzothiazole is strongly electron-withdrawing, which may enhance reactivity but reduce solubility. The dual chloro-fluoro substitution on the benzyl could increase toxicity risks .

Modifications on the Benzothiazole Ring

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Derivatives (EP3348550A1)
  • Structure : Benzothiazole analogs with trifluoromethyl (-CF3) substituents and phenylacetamide linkages.
  • These compounds are reported as kinase inhibitors, suggesting divergent pharmacological targets compared to the main compound .

Pyridazine and Triazole Derivatives

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 1226438-95-4)
  • Structure : Replaces the dihydropyridine core with a pyridazine ring and introduces a thiophene group.
  • Molecular Formula : C18H14N4O2S2 (MW 382.5 g/mol).
  • Key Differences : The pyridazine-thiophene system may alter electronic conjugation and hydrogen-bonding capacity, impacting target selectivity .
N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1219913-66-2)
  • Structure : Incorporates a triazole ring and phenyl group.
  • Molecular Formula : C19H16N6O2S (MW 392.4 g/mol).

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity in the target compound likely improve metabolic stability and reduce steric hindrance compared to chlorine .
  • Ethoxy vs. Nitro : The 6-ethoxy group in the main compound offers electron-donating effects, contrasting with the electron-withdrawing nitro group in CAS 899741-19-5. This difference may influence solubility and target binding kinetics .
  • Core Modifications : Pyridazine and triazole derivatives exhibit distinct conjugation patterns, suggesting divergent applications in medicinal chemistry (e.g., antiviral vs. anticancer) .

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